2-(4,6-Dimethylpyridin-3-YL)ethanamine
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Overview
Description
2-(4,6-Dimethylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is a derivative of pyridine, characterized by the presence of two methyl groups at positions 4 and 6 of the pyridine ring and an ethanamine group at position 3. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyridin-3-YL)ethanamine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and carried out under mild conditions to yield the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and pyridine N-oxides. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
2-(4,6-Dimethylpyridin-3-YL)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4,6-Dimethylpyridin-3-YL)ethanamine include:
- 2-(pyridin-3-yl)ethanamine
- 4-((4-((2,6-Dimethylpyridin-3-yl)oxy)pyridin-2-yl)amino)benzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(4,6-dimethylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(2)11-6-9(7)3-4-10/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
VEVTZTWBHAZKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCN)C |
Origin of Product |
United States |
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